molecular formula C8H5IN2 B11856733 2-Iodo-1,6-naphthyridine

2-Iodo-1,6-naphthyridine

Cat. No.: B11856733
M. Wt: 256.04 g/mol
InChI Key: BFMVYMAHJFMHBO-UHFFFAOYSA-N
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Description

2-Iodo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic structures containing two pyridine rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,6-naphthyridine typically involves the iodination of 1,6-naphthyridine. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is usually carried out at elevated temperatures to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents, such as Grignard reagents or organozinc compounds, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Cross-Coupling Reactions: Catalysts like palladium or nickel complexes.

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Scientific Research Applications

2-Iodo-1,6-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in anticancer, antimicrobial, and antiviral activities.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-1,6-naphthyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, in anticancer research, the compound may inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

    1,6-Naphthyridine: The parent compound without the iodine substitution.

    2-Chloro-1,6-naphthyridine: A similar compound with a chlorine atom instead of iodine.

    2-Bromo-1,6-naphthyridine: A bromine-substituted analog.

Uniqueness: 2-Iodo-1,6-naphthyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its chloro and bromo analogs. The larger atomic radius and higher electronegativity of iodine can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

2-iodo-1,6-naphthyridine

InChI

InChI=1S/C8H5IN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H

InChI Key

BFMVYMAHJFMHBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)I

Origin of Product

United States

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